3-(3-Bromo-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole
Description
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c1-7(14)12-6-10(15-17-12)8-3-4-11(16-2)9(13)5-8/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVSVHBKOVPEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=NO1)C2=CC(=C(C=C2)OC)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Physicochemical Properties :
- XLogP3: Not explicitly reported, but analogs with similar substituents (e.g., 5-(1-chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole) have an XLogP3 of 4 , suggesting moderate lipophilicity.
- Synthesis : While direct synthesis details are unavailable, analogous isoxazolines are typically synthesized via cyclization of chalcones with hydroxylamine hydrochloride .
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s activity and properties are influenced by its unique substituents. Below is a comparison with key analogs:
Key Observations :
- Aromatic Substitutents : The 3-bromo-4-methoxyphenyl group combines steric bulk (Br) and electron-donating effects (OCH₃), contrasting with trifluorophenyl (electron-withdrawing) or furan (electron-rich heterocycle) substituents in analogs.
Physicochemical and Crystallographic Properties
- Lipophilicity : The target compound’s higher molecular weight (318.59 g/mol) compared to trimethylphenyl (251.75 g/mol) and trifluorophenyl (245.12 g/mol) analogs suggests reduced solubility in aqueous media .
- Crystal Packing : Isoxazoline derivatives often adopt envelope conformations with puckering parameters (e.g., Q = 0.2406 Å, φ = 183.41° in 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-...), stabilized by C–H···O and O–H···N hydrogen bonds . The bromo and methoxy groups in the target compound may alter intermolecular interactions.
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